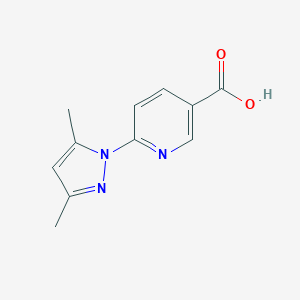
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . Pyrazole derivatives are known to contain two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process has been used to prepare a variety of pyrazole-based ligands .Molecular Structure Analysis
These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .Physical And Chemical Properties Analysis
The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is likely to share similar properties with its parent compound, 3,5-Dimethylpyrazole, which is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Antimicrobial and Antibacterial Activities
One study highlighted the synthesis of nicotinic acid hydrazide derivatives, including compounds structurally related to "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid," which demonstrated significant antimycobacterial activity. This research underscores the potential of these compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011). Another study synthesized and evaluated various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids for their antibacterial properties, indicating the utility of these compounds in combating bacterial infections (T. Maqbool et al., 2014).
Synthesis of Novel Compounds
Research into the synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine derivatives, including those related to "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid," has led to the creation of compounds with potential antibacterial properties. These studies not only expand the chemical space of pyrazolo[3,4-b]pyridine-based heterocycles but also highlight their relevance in medicinal chemistry and drug design (E. Abdel‐Latif et al., 2019).
Electrochemical Properties
The electrochemical properties of a complex synthesized from "6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid" were investigated, revealing insights into the coordination chemistry of iron complexes and their potential applications in catalysis and material science. This research provides a foundation for further exploration of the electrochemical applications of pyrazole-pyridine derivatives (J. Zhuang et al., 2011).
Future Directions
The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” and similar compounds could have potential applications in various fields, including coordination chemistry and organometallic chemistry.
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQYWLLZLOLAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361351.png)
![Methyl 3-[(3,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B361352.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B361354.png)
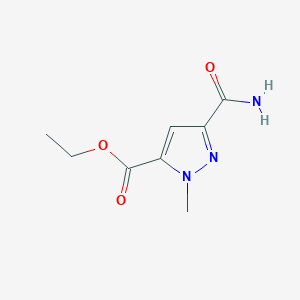
![Ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B361361.png)

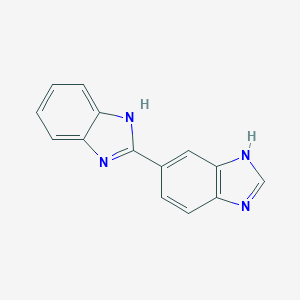
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)
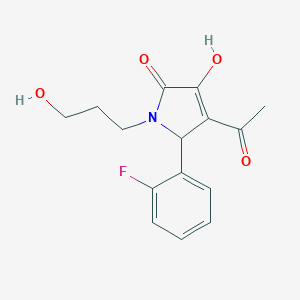
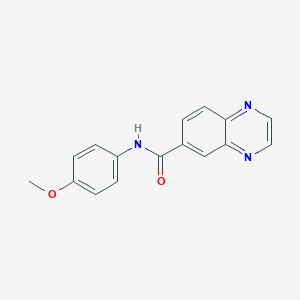
![9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361448.png)
![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)